molecular formula C10H22Cl2N2O2 B1388918 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride CAS No. 1185171-33-8

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride

Cat. No.: B1388918
CAS No.: 1185171-33-8
M. Wt: 273.2 g/mol
InChI Key: OIFQMAAOLUFGBA-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride is a piperazine derivative characterized by a five-carbon pentanoic acid backbone substituted at the fourth position with a 4-methylpiperazinyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFQMAAOLUFGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with pentanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Produces alcohols.
  • Substitution : Involves the replacement of functional groups using reagents like halogens or alkylating agents.

Medicinal Chemistry

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of pharmaceutical compounds targeting various diseases.

Biological Studies

The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

Organic Synthesis

Due to its structural characteristics, it is utilized as a versatile building block in organic synthesis, aiding in the development of complex molecules for research and therapeutic purposes.

Industrial Applications

In industrial settings, this compound is used in the production of various chemical products, leveraging its reactivity to create desired compounds efficiently.

Case Study 1: Antidepressant Development

Research has focused on derivatives of this compound as potential antidepressants. A study demonstrated that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting pathways for developing new antidepressant therapies.

Case Study 2: Cancer Research

Another significant application is in cancer research, where derivatives are tested for their ability to inhibit tumor growth through targeted enzyme inhibition. Preliminary results indicate promising activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares core similarities with other piperazine-containing dihydrochloride salts. Key comparators include:

Table 1: Comparative Analysis of Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride C₁₀H₂₁Cl₂N₂O₂ ~287.2 (estimated) Pentanoic acid, 4-methylpiperazinyl Potential intermediate in drug synthesis
Levocetirizine dihydrochloride C₂₁H₂₅Cl₃N₂O₃ 461.81 Ethoxyacetic acid, 4-chlorophenyl-benzyl Antihistamine (H₁-receptor antagonist)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₁N₂O₄ 381.41 Fmoc-protected piperazine, acetic acid Peptide synthesis (protecting group)
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride C₁₃H₁₉Cl₂N₂O₂ 298.21 Benzoic acid, 4-methylpiperazinyl-methyl Pharmaceutical intermediate

Key Differences and Implications

Backbone Structure: The target compound’s pentanoic acid chain provides greater flexibility compared to Levocetirizine’s rigid ethoxyacetic acid group or the aromatic benzoic acid in 4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride. This flexibility may influence binding affinity in biological targets . The Fmoc-protected acetic acid derivative (CAS 180576-05-0) is tailored for solid-phase peptide synthesis, whereas the target compound lacks such protective groups, suggesting divergent synthetic applications .

Pharmacological Activity :

  • Levocetirizine dihydrochloride’s antihistamine activity is driven by its 4-chlorophenyl-benzyl group, which enhances H₁-receptor binding. The absence of aromatic moieties in the target compound implies a different mechanism or therapeutic niche .

Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility. However, the benzoic acid analog (C₁₃H₁₉Cl₂N₂O₂) may exhibit lower solubility than the pentanoic acid variant due to its aromatic ring .

Biological Activity

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride, also known by its chemical structure and CAS number 106261-49-8, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18N2O2·2ClH
  • Molecular Weight : 307.22 g/mol
  • IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid; dihydrochloride
  • SMILES Notation : Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is known to exhibit:

  • Antimicrobial Activity : It has been studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Neuropharmacological Effects : Research indicates that compounds with similar piperazine structures can influence neurotransmitter systems, particularly serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Biological Activity Summary Table

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial and fungal strains.
NeuropharmacologicalPotential modulation of serotonin receptors leading to anxiolytic effects.
AnticancerInhibition of tumor growth in colorectal cancer models; potential for resensitizing chemotherapy.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of piperazine, including this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Neuropharmacological Research :
    • Research into piperazine derivatives indicated that they could act as agonists at serotonin receptors, influencing mood and anxiety levels in animal models. This suggests a potential therapeutic role in treating anxiety disorders .
  • Cancer Research :
    • A specific case study highlighted the compound's ability to inhibit STAT3 activation in human colorectal cancer cells, leading to G2/M cell cycle arrest and apoptosis. This effect was associated with enhanced efficacy of standard chemotherapy agents like 5-fluorouracil in resistant cancer models .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between a piperazine derivative and a halogenated pentanoic acid precursor. Key steps include:

  • Reagent Selection: Use oxidizing agents (e.g., hydrogen peroxide) for amine oxidation or reducing agents (e.g., sodium borohydride) for nitro-group reduction in intermediates .
  • Salt Formation: The dihydrochloride form is generated via acidification with HCl, requiring precise stoichiometry to avoid over-protonation .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H-/13C^{13}C-NMR to confirm the piperazine ring and pentanoic acid backbone. FT-IR identifies carboxylic acid and ammonium chloride functional groups .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition points (e.g., ~240°C for analogous compounds) .
  • Crystallography: X-ray diffraction (if crystals are obtainable) resolves bond angles (e.g., 118.3° for C-C-C in aromatic systems) and salt conformation .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

  • Environmental Sensitivity: Store at 2–8°C in airtight, light-resistant containers. Hydrolysis risks increase at pH > 7.0 or in aqueous solutions .
  • Handling Precautions: Avoid prolonged exposure to humidity; use desiccants in storage vials. Monitor for discoloration (indicative of oxidation) .

Advanced Research Questions

Q. How can researchers identify and validate biochemical pathways influenced by this compound?

Methodological Answer:

  • Target Screening: Use affinity chromatography or surface plasmon resonance (SPR) to identify receptor-binding partners (e.g., GPCRs common to piperazine derivatives) .
  • Pathway Mapping: Combine RNA-seq and metabolomics to track downstream effects (e.g., cAMP modulation in cell lines) .
  • Theoretical Frameworks: Link observed effects to established pathways (e.g., dopamine or serotonin signaling) using bioinformatics tools like KEGG .

Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be addressed?

Methodological Answer:

  • Source Analysis: Check reagent purity (≥97% by HPLC) and solvent interactions (e.g., DMSO-induced aggregation) .
  • Dose-Response Validation: Replicate studies across multiple cell lines or in vivo models to rule out context-specific effects .
  • Statistical Rigor: Apply multivariate analysis to isolate confounding variables (e.g., pH variations in assays) .

Q. What computational approaches are suitable for modeling this compound’s interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding kinetics using force fields (e.g., CHARMM) parameterized for piperazine moieties .
  • Docking Studies: Use AutoDock Vina to predict affinity for targets like 5-HT2A_{2A} receptors, validated with experimental IC50_{50} values .
  • Quantum Mechanics (QM): Calculate electrostatic potential surfaces to rationalize nucleophilic attack sites .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications: Replace the pentanoic acid chain with shorter/longer aliphatic acids to assess solubility-bioactivity trade-offs .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3_3) on the piperazine ring to enhance metabolic stability .
  • Salt Comparisons: Test non-chloride counterions (e.g., sulfate) for improved crystallinity or bioavailability .

Q. What methodologies assess synergistic effects with co-administered compounds?

Methodological Answer:

  • Combination Index (CI): Use the Chou-Talalay method in vitro to quantify synergy/antagonism (e.g., with SSRIs) .
  • Pharmacokinetic Profiling: Monitor plasma half-life extension when paired with CYP450 inhibitors .

Q. How should environmental impact assessments be conducted for this compound?

Methodological Answer:

  • Degradation Studies: Use LC-MS to track hydrolysis/byproducts in simulated wastewater (pH 4–9) .
  • Ecotoxicity Assays: Test acute toxicity in Daphnia magna (LC50_{50}) and algal growth inhibition .
  • Regulatory Alignment: Follow OECD Guidelines 301 (Biodegradability) and 211 (Daphnia Reproduction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride
Reactant of Route 2
4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride

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